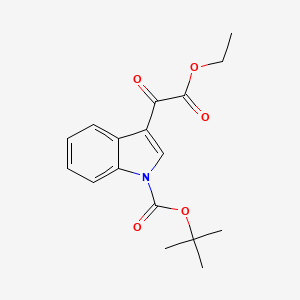
Tert-butyl 3-(2-ethoxy-2-oxoacetyl)indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-ethoxy-2-oxoacetyl)indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes an indole core, a tert-butyl ester group, and an ethoxy-oxoacetyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-ethoxy-2-oxoacetyl)indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the tert-butyl ester group and the ethoxy-oxoacetyl moiety. Key steps may include:
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core.
Esterification: The indole core is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group.
Acylation: Finally, the ethoxy-oxoacetyl group is introduced through an acylation reaction using ethyl oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-ethoxy-2-oxoacetyl)indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(2-ethoxy-2-oxoacetyl)indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is employed in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Chemical Synthesis: It serves as a precursor for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoacetyl)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses. The exact mechanism depends on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Tryptophan: An essential amino acid that also contains an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
Tert-butyl 3-(2-ethoxy-2-oxoacetyl)indole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group and the ethoxy-oxoacetyl moiety differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
CAS No. |
105632-53-9 |
|---|---|
Molecular Formula |
C17H19NO5 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoacetyl)indole-1-carboxylate |
InChI |
InChI=1S/C17H19NO5/c1-5-22-15(20)14(19)12-10-18(16(21)23-17(2,3)4)13-9-7-6-8-11(12)13/h6-10H,5H2,1-4H3 |
InChI Key |
WTQKFWUPKZHMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


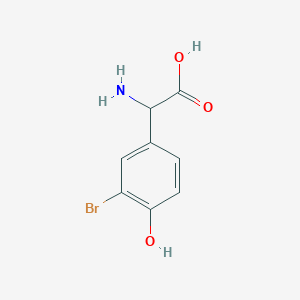

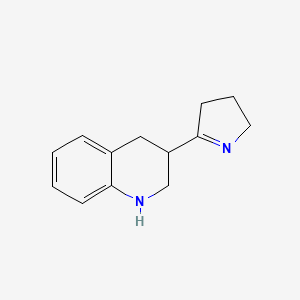


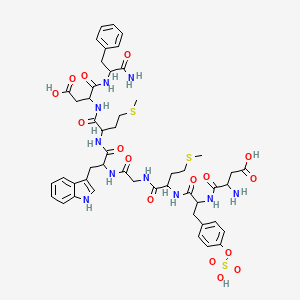
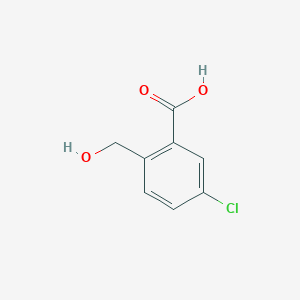
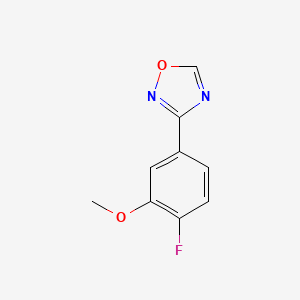
![(1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B15146695.png)
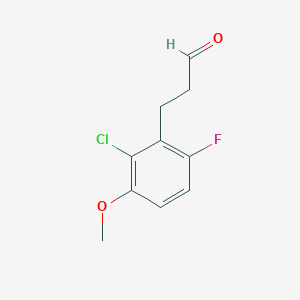
![Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![[(2,3-Dimethylphenyl)methyl]hydrazine](/img/structure/B15146706.png)
![N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B15146709.png)
